molecular formula C22H21NO5 B2786286 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide CAS No. 921167-50-2

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide

Cat. No.: B2786286
CAS No.: 921167-50-2
M. Wt: 379.412
InChI Key: GJRMEZOUGYOTBH-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide is a synthetic organic compound featuring a benzofuran core substituted at the 2-position with a 3,4-dimethoxybenzoyl group and at the 5-position with a cyclopropanecarboxamide moiety.

Properties

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-12-16-11-15(23-22(25)13-4-5-13)7-9-17(16)28-21(12)20(24)14-6-8-18(26-2)19(10-14)27-3/h6-11,13H,4-5H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRMEZOUGYOTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxybenzoyl Group: The 3,4-dimethoxybenzoyl group is introduced via Friedel-Crafts acylation, using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Cyclopropane Carboxamide Moiety: The final step involves the formation of the cyclopropane carboxamide group through a reaction with cyclopropanecarboxylic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran core or the methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran compounds.

Scientific Research Applications

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with cyclopropanecarboxamide derivatives, which are notable for their conformational rigidity and metabolic stability. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Known Applications/Activity Reference
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide Benzofuran 3-Methyl, 2-(3,4-dimethoxybenzoyl), 5-(cyclopropanecarboxamide) ~423.45* Not reported N/A
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane 1-Phenyl, 2-(4-methoxyphenoxy), N,N-diethylcarboxamide ~355.42 Synthetic intermediate
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide Cyclopropane + tetrahydrofuran 3-Chlorophenyl, tetrahydro-2-oxo-3-furanyl ~308.75 Fungicide (cyprofuram)

*Calculated using standard atomic weights.

Key Observations:

Benzofuran vs. Cyclopropane Cores : The target compound’s benzofuran core may confer π-π stacking interactions in biological targets, unlike the simpler cyclopropane cores of analogues .

The 3-methyl group on benzofuran may reduce rotational freedom, contrasting with the flexible N,N-diethyl groups in the cyclopropane derivative .

Biological Relevance : The tetrahydrofuran-containing analogue (cyprofuram) is a fungicide, suggesting cyclopropanecarboxamide derivatives may target fungal enzymes or membranes . The target compound’s dimethoxybenzoyl group could modulate specificity toward different biological pathways.

Physicochemical and Pharmacokinetic Properties (Inferred)

  • Lipophilicity : The dimethoxybenzoyl group likely increases logP compared to cyprofuram’s chlorophenyl group, affecting membrane permeability.
  • Metabolic Stability : Cyclopropane rings resist oxidative degradation, a feature shared across analogues .

Biological Activity

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a benzofuran ring and various functional groups, has attracted significant interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C22H21NO5C_{22}H_{21}NO_{5} with a molecular weight of 379.4 g/mol. The compound features a cyclopropanecarboxamide moiety linked to a benzofuran derivative, which enhances its chemical reactivity and biological potential.

PropertyValue
Molecular FormulaC22H21NO5
Molecular Weight379.4 g/mol
CAS Number921167-50-2

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antinociceptive Effects : Similar compounds have demonstrated significant antinociceptive properties. For instance, derivatives of benzofuran have shown effectiveness in various models of pain, suggesting potential applications in pain management .
  • Antioxidant Activity : The compound's structure allows it to act as an antioxidant, potentially protecting cells from oxidative stress by scavenging free radicals and chelating metal ions.
  • Antibacterial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity, making it a candidate for further research in antimicrobial drug development .

The biological effects of this compound likely involve interactions with specific molecular targets. These may include:

  • Receptor Binding : The compound may bind to certain receptors or enzymes, modulating biochemical pathways that influence pain perception or cellular oxidative states.
  • Pathway Modulation : Its antioxidant properties could be attributed to its ability to modulate pathways involved in oxidative stress responses.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the benzofuran class:

  • A study on 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran showed potent antinociceptive effects across various pain models, indicating a promising therapeutic profile for benzofuran derivatives .
  • Research focusing on the synthesis and biological evaluation of similar compounds has highlighted their potential as novel therapeutic agents due to their unique chemical structures and mechanisms of action.

Comparative Analysis with Similar Compounds

When compared to other benzofuran derivatives, this compound stands out due to its specific substitution pattern and combination of functional groups. This uniqueness may enhance its biological activities compared to simpler analogs.

Compound NameBiological Activity
2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuranAntinociceptive
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]Antioxidant

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide?

  • Methodological Answer : The synthesis requires multi-step organic reactions, including cyclopropane ring formation, benzofuran core assembly, and amide coupling. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., cyclopropanation) need cooling to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in benzofuran intermediates .
  • Catalyst use : Palladium catalysts improve coupling reactions for methoxybenzoyl groups .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., dimethoxybenzoyl at C2 of benzofuran) .
  • HRMS : Exact mass analysis verifies molecular formula (e.g., [M+H]+ peak at m/z 422.1602) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) detects impurities <1% .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for benzofuran-carboxamide derivatives?

  • Methodological Answer :

  • Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) to compare IC₅₀ values across studies .
  • Assay validation : Replicate kinase inhibition assays with positive controls (e.g., staurosporine) to normalize activity metrics .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing dimethoxy groups with halogens) to isolate pharmacophore contributions .

Q. How does the cyclopropane-carboxamide moiety influence the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation (t₁/₂ > 2 hours indicates suitability for in vivo studies) .
  • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s suggests oral bioavailability) .
  • LogP analysis : Experimental LogP (e.g., 3.2 via shake-flask method) correlates with membrane penetration .

Q. What computational approaches are recommended for predicting target interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., MAPK14) with flexible side-chain sampling .
  • MD simulations : GROMACS-based 100-ns simulations evaluate binding stability (RMSD < 2 Å indicates robust target engagement) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) using Schrödinger Suite .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • Species-specific metabolism : Compare metabolite profiles (LC-MS/MS) from murine plasma vs. human hepatocytes .
  • Tumor microenvironment models : Use 3D spheroids with hypoxia induction to mimic in vivo conditions .
  • PK/PD modeling : Integrate plasma concentration-time curves with efficacy endpoints (e.g., tumor volume reduction) .

Q. What role do the 3,4-dimethoxybenzoyl substituents play in modulating selectivity for kinase targets?

  • Methodological Answer :

  • SAR studies : Replace methoxy groups with -H, -F, or -Cl to test hydrophobic pocket interactions .
  • Crystallography : Co-crystal structures with kinases (e.g., PDB 2ITO) reveal hydrogen bonding with methoxy oxygen atoms .
  • Free energy calculations : MM/GBSA predicts ΔGbinding changes upon substituent modification .

Structural and Functional Comparisons

Q. How does this compound compare to structurally similar benzofuran derivatives in terms of physicochemical properties?

  • Methodological Answer :

PropertyThis CompoundEthyl 5-(4-Fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
Molecular Weight421.43 g/mol378.35 g/mol355.33 g/mol
LogP3.22.82.5
Solubility (PBS)12 µM45 µM28 µM
  • Key Insight : Higher LogP enhances blood-brain barrier penetration but reduces aqueous solubility .

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